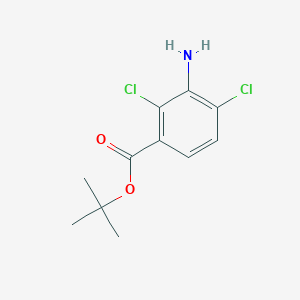
Tert-butyl 3-amino-2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-amino-2,4-dichlorobenzoate, also known as tert-butyl 2,4-dichloro-3-aminobenzoate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to disrupt the cell wall of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-2,4-dichlorobenzoate has been reported to exhibit low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects on human health. It has also been reported to exhibit good solubility in various solvents, making it suitable for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate is its versatility in various applications. It has also been reported to exhibit good stability and solubility in various solvents. However, its low toxicity may limit its use in certain applications that require high toxicity compounds.
Orientations Futures
There are several future directions for the study of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate. In medicinal chemistry, further studies are needed to determine its potential as a drug candidate for various diseases. In material science, its potential as a building block for the synthesis of various organic compounds can be explored further. In agriculture, further studies are needed to determine its potential as a pesticide and herbicide.
Conclusion:
Tert-butyl 3-amino-2,4-dichlorobenzoate is a versatile chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations in various applications.
Méthodes De Synthèse
The synthesis of Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate involves the reaction of 2,4-dichlorobenzoic acid with Tert-butyl 3-amino-2,4-dichlorobenzoate carbamate and thionyl chloride. The resulting product is then treated with ammonia to obtain Tert-butyl 3-amino-2,4-dichlorobenzoate 3-amino-2,4-dichlorobenzoate. This method has been reported to yield high purity and good yields of the final product.
Applications De Recherche Scientifique
Tert-butyl 3-amino-2,4-dichlorobenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been reported to exhibit anticancer, antifungal, and antimicrobial activities. In material science, it has been used as a building block for the synthesis of various organic compounds. In agriculture, it has been used as a pesticide and herbicide.
Propriétés
IUPAC Name |
tert-butyl 3-amino-2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2/c1-11(2,3)16-10(15)6-4-5-7(12)9(14)8(6)13/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYVTUOQGBXISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=C(C=C1)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

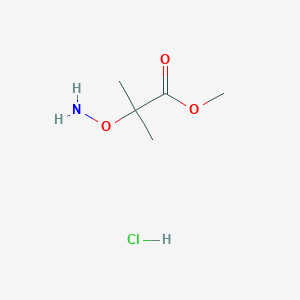
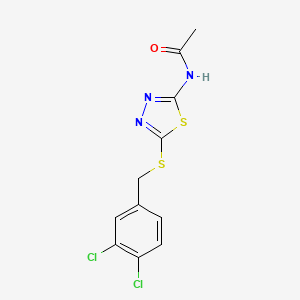
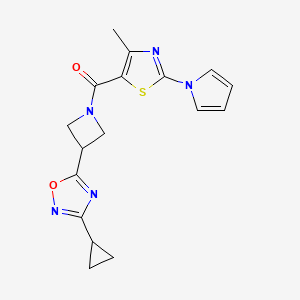
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2783895.png)

![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)


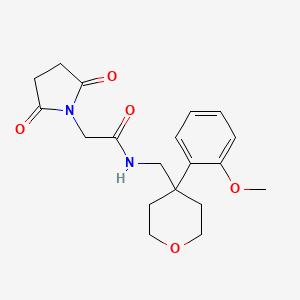
![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)